A Comprehensive Technical Guide to the Physical Properties of 2,2,3,3,3-Pentafluoropropylamine
A Comprehensive Technical Guide to the Physical Properties of 2,2,3,3,3-Pentafluoropropylamine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in fluorinated compounds within the pharmaceutical and agrochemical industries. 2,2,3,3,3-Pentafluoropropylamine, with its unique structural motif of a short alkyl chain bearing a pentafluoroethyl group and a primary amine, represents a valuable building block in the synthesis of novel bioactive molecules. Understanding its fundamental physical properties is paramount for its effective utilization in research and development. This guide provides a detailed overview of the known physical characteristics of 2,2,3,3,3-pentafluoropropylamine, alongside a discussion of the experimental methodologies employed for their determination, offering a framework for its practical application and further investigation.
Section 1: Core Molecular and Physical Characteristics
A foundational understanding of a molecule begins with its basic structural and physical data. These properties are crucial for everything from reaction setup and purification to storage and safety considerations.
Molecular Identity and Structure
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Synonyms: 1H,1H-Perfluoropropylamine, 3-Amino-1,1,1,2,2-pentafluoropropane[1]
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CAS Number: 422-03-7[1]
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Molecular Formula: C₃H₄F₅N[1]
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Molecular Weight: 149.06 g/mol [1]
The structure of 2,2,3,3,3-pentafluoropropylamine is characterized by a propyl chain where the C2 and C3 positions are fully fluorinated. This high degree of fluorination significantly influences the molecule's polarity and reactivity.
Key Physical Properties
The following table summarizes the key physical properties of 2,2,3,3,3-pentafluoropropylamine. These values are essential for predicting its behavior in various experimental settings.
| Property | Value | Source(s) |
| Boiling Point | 49 °C | [3] |
| 322 - 322.6 K (48.85 - 49.45 °C) | [4] | |
| Density | 1.4 g/mL | [3] |
| Refractive Index (n²⁰/D) | 1.297 | [3] |
| 1.2975-1.3025 @ 20°C | [2] | |
| Flash Point | 49-50°C | [3] |
| Predicted pKa | 5.89 ± 0.30 | [3] |
Section 2: Spectroscopic and Physicochemical Characterization
Spectroscopic data provides a "fingerprint" of a molecule, allowing for its identification and the elucidation of its structure. Physicochemical properties such as solubility and basicity are critical for designing reaction conditions and understanding a compound's behavior in biological systems.
Infrared and Raman Spectroscopy: A Vibrational Portrait
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and conformational isomers of a molecule. A detailed conformational and vibrational analysis of 2,2,3,3,3-pentafluoropropylamine has been conducted, revealing the presence of two conformers: cis and gauche.[5] The cis conformer was found to be more stable in both the gaseous and liquid phases.[5] The study also identified the fundamental asymmetric torsion for the gauche conformer at 84.27 cm⁻¹ and the overtone for the cis conformer at 150.37 cm⁻¹.[5]
Expected Key IR Absorptions:
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N-H stretch (amine): Typically in the range of 3300-3500 cm⁻¹ (often two bands for a primary amine).
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C-H stretch (alkane): Around 2850-2960 cm⁻¹.
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N-H bend (amine): Approximately 1590-1650 cm⁻¹.
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C-F stretch (fluoroalkane): Strong absorptions in the 1000-1400 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Atomic Environment
NMR spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 2,2,3,3,3-pentafluoropropylamine, ¹H, ¹³C, and ¹⁹F NMR would provide crucial structural information.
Predicted NMR Spectral Features:
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¹H NMR:
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A signal for the -CH₂- group adjacent to the amine, likely a triplet due to coupling with the neighboring -CF₂- group.
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A broad singlet for the -NH₂ protons.
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¹⁹F NMR:
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Two distinct signals are expected for the -CF₂- and -CF₃ groups. The high natural abundance and sensitivity of the ¹⁹F nucleus make this a particularly informative technique for fluorinated compounds. The signals would likely appear as a triplet and a quartet, respectively, due to coupling with each other.
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¹³C NMR:
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Three signals corresponding to the three carbon atoms. The signals for the fluorinated carbons will exhibit splitting due to C-F coupling.
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Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For a primary amine like 2,2,3,3,3-pentafluoropropylamine, a key fragmentation pathway is the α-cleavage, which involves the loss of an alkyl radical.[6] The molecular ion peak (M+) for a compound containing an odd number of nitrogen atoms will have an odd nominal mass.[6]
Expected Fragmentation:
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Molecular Ion (M+): m/z = 149
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α-Cleavage: Loss of the pentafluoroethyl radical (•C₂F₅) to give a fragment with m/z = 30 ([CH₂=NH₂]⁺).
Solubility Profile: "Like Dissolves Like" in Action
The principle of "like dissolves like" suggests that the highly polar amine group will impart some solubility in polar solvents, while the fluorinated alkyl chain will favor solubility in less polar and fluorinated solvents.[7][8] Generally, aliphatic amines are soluble in organic solvents like alcohols, ethers, and benzene.[8] However, the high degree of fluorination in 2,2,3,3,3-pentafluoropropylamine may lead to reduced solubility in hydrocarbon-based organic solvents and enhanced solubility in fluorous solvents.[9]
Experimental Determination of Solubility:
A standard method for determining solubility involves preparing a saturated solution of the compound in a given solvent at a specific temperature. The concentration of the dissolved compound is then determined analytically, for example, by gas chromatography or by evaporating the solvent and weighing the residue.
Basicity (pKa): The Influence of Fluorination
The basicity of an amine is a measure of its ability to accept a proton and is quantified by the pKa of its conjugate acid. The predicted pKa of the conjugate acid of 2,2,3,3,3-pentafluoropropylamine is 5.89 ± 0.30.[3] The strong electron-withdrawing effect of the pentafluoroethyl group is expected to significantly reduce the basicity of the amine compared to its non-fluorinated analog, propylamine (pKa of conjugate acid ≈ 10.7).
Experimental Determination of pKa:
The pKa of an amine can be determined experimentally by potentiometric titration.[10] This involves titrating a solution of the amine with a strong acid and monitoring the pH of the solution as a function of the volume of acid added. The pKa corresponds to the pH at which half of the amine has been protonated.
Section 3: Experimental Protocols for Physical Property Determination
For researchers who need to verify or determine the physical properties of 2,2,3,3,3-pentafluoropropylamine or similar compounds, this section outlines standard experimental procedures.
Melting and Boiling Point Determination
While 2,2,3,3,3-pentafluoropropylamine is a liquid at room temperature, determining its freezing point (melting point) and accurately measuring its boiling point are fundamental characterizations.
Boiling Point Determination (Capillary Method):
This method is suitable for small quantities of liquid.
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Apparatus: Thiele tube or a similar heating block, thermometer, capillary tube (sealed at one end), and a small test tube.
-
Procedure:
-
Place a small amount of the liquid into the test tube.
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Invert the sealed capillary tube and place it into the liquid.
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Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point oil.
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Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Stop heating and allow the apparatus to cool slowly.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
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Caption: Workflow for Boiling Point Determination using the Capillary Method.
Refractive Index Measurement
The refractive index is a measure of how much light bends as it passes through a substance and is a useful property for identifying liquids and assessing their purity.
Using an Abbe Refractometer:
-
Apparatus: Abbe refractometer, constant temperature water bath.
-
Procedure:
-
Ensure the refractometer prisms are clean.
-
Calibrate the instrument with a standard of known refractive index (e.g., distilled water).
-
Apply a few drops of the sample to the lower prism.
-
Close the prisms and allow the sample to equilibrate to the desired temperature (typically 20°C).
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Adjust the light source and move the handwheel to bring the dividing line between the light and dark fields into the center of the crosshairs.
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Read the refractive index from the scale.
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Section 4: Safety and Handling
2,2,3,3,3-Pentafluoropropylamine is a corrosive substance and requires careful handling.
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GHS Hazard Statements: H314 (Causes severe skin burns and eye damage).[1]
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Always consult the full Safety Data Sheet (SDS) before handling this chemical. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Conclusion
2,2,3,3,3-Pentafluoropropylamine is a valuable fluorinated building block with a unique set of physical properties dictated by the interplay of its polar amine functionality and its electron-withdrawing pentafluoroethyl group. While key physical constants such as boiling point, density, and refractive index have been reported, a comprehensive experimental characterization of its solubility, spectral properties, and basicity is still needed to fully unlock its potential in synthetic and medicinal chemistry. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and utilize this promising compound.
References
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PubChem. (n.d.). 2,2,3,3,3-Pentafluoropropylamine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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ResearchGate. (2010). Conformational, vibrational, and structural studies of 2,2,3,3,3-pentafluoropropylamine from Raman and infrared spectra of gas, liquid, xenon solutions, and solid supported by ab initio calculations. Retrieved January 6, 2026, from [Link]
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NIST. (n.d.). 2,2,3,3,3-pentafluoropropylamine. National Institute of Standards and Technology. Retrieved January 6, 2026, from [Link]
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Blog. (2023). How do fluorinated amines interact with organic solvents?. Retrieved January 6, 2026, from [Link]
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Quora. (2018). Are amines soluble in organic solvents?. Retrieved January 6, 2026, from [Link]
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ACS Publications. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). American Chemical Society. Retrieved January 6, 2026, from [Link]
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DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. Retrieved January 6, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 6, 2026, from [Link]
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NIH. (2008). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. National Institutes of Health. Retrieved January 6, 2026, from [Link]
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